molecular formula C5H10N2O4S B15094545 1-(Aminosulfonyl)pyrrolidine-2-carboxylic acid

1-(Aminosulfonyl)pyrrolidine-2-carboxylic acid

Cat. No.: B15094545
M. Wt: 194.21 g/mol
InChI Key: UQCTZBOHQSJXNT-UHFFFAOYSA-N
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Description

1-sulfamoylpyrrolidine-2-carboxylic acid is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfamoyl group attached to a pyrrolidine ring, which is further substituted with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-sulfamoylpyrrolidine-2-carboxylic acid typically involves the reaction of pyrrolidine with sulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{Pyrrolidine} + \text{Sulfamoyl Chloride} \rightarrow \text{1-sulfamoylpyrrolidine-2-carboxylic acid} ]

Industrial Production Methods

Industrial production of 1-sulfamoylpyrrolidine-2-carboxylic acid may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-sulfamoylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The sulfamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

1-sulfamoylpyrrolidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-sulfamoylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The sulfamoyl group can form strong hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt essential biochemical pathways, resulting in the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-carboxylic acid: Lacks the sulfamoyl group, resulting in different chemical properties and biological activities.

    Sulfanilamide: Contains a sulfonamide group but lacks the pyrrolidine ring, leading to different applications and mechanisms of action.

Uniqueness

1-sulfamoylpyrrolidine-2-carboxylic acid is unique due to the combination of the sulfamoyl group and the pyrrolidine ring. This structural feature imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C5H10N2O4S

Molecular Weight

194.21 g/mol

IUPAC Name

1-sulfamoylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C5H10N2O4S/c6-12(10,11)7-3-1-2-4(7)5(8)9/h4H,1-3H2,(H,8,9)(H2,6,10,11)

InChI Key

UQCTZBOHQSJXNT-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)S(=O)(=O)N)C(=O)O

Origin of Product

United States

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